1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the molecular formula and a molecular weight of 243.54 g/mol. This compound features a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethyl group, making it a member of the halogenated aromatic compounds. Its unique structure imparts specific chemical properties, contributing to its relevance in various fields such as chemistry and biology .
This doesn't necessarily mean the compound has no research applications. It's possible that the research is not yet published or the compound is under development for a specific purpose.
Here are some suggestions for further exploration:
Research indicates that 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene exhibits biological activity that warrants further investigation. It has been utilized in biochemical assays to study the effects of halogenated aromatic compounds on biological systems. Its unique substituents may influence its interaction with biological targets, potentially leading to applications in medicinal chemistry .
The synthesis of 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route includes:
These steps require careful control of reaction conditions to ensure selectivity and yield .
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene finds applications across several domains:
Several compounds share structural similarities with 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | Different substitution pattern | |
4-Chloro-3-nitro-2-(trifluoromethyl)benzene | Varying position of substituents | |
3-Chloro-4-fluoro-5-nitrobenzotrifluoride | Distinct arrangement affecting reactivity |
These compounds illustrate how variations in substituent positions lead to differences in chemical properties and reactivity profiles. The unique arrangement of substituents in 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene imparts distinct characteristics that make it particularly valuable for specific applications in research and industry .